6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a fused ring system containing nitrogen, oxygen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione typically involves the nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. The nitration reactions are carried out under different nitric acid concentrations. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield fused ring nitrate salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Nitration: As mentioned earlier, nitration reactions are commonly used to synthesize derivatives of this compound.
Nucleophilic Addition: This compound reacts with nucleophilic reagents such as water, alcohols, and amines, forming covalent adducts.
Common Reagents and Conditions
Nitric Acid: Used in nitration reactions to produce nitramide derivatives.
Nucleophiles: Such as water, alcohols, and amines, used in nucleophilic addition reactions.
Major Products Formed
Nitramide Derivatives: Formed through nitration reactions.
Covalent Adducts: Formed through nucleophilic addition reactions.
Scientific Research Applications
6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Energetic Materials: Due to its high density and positive enthalpy of formation, this compound is used in the design of novel energetic materials.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and other pharmaceutical applications.
Materials Science: Its planar molecular configuration and π–π interactions make it suitable for use in advanced materials.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets through various pathways:
Nitration Pathway: The compound undergoes nitration reactions, leading to the formation of nitramide derivatives.
Nucleophilic Addition Pathway: The compound reacts with nucleophiles, forming covalent adducts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole core and have applications in energetic materials and medicinal chemistry.
1,3,4-Oxadiazole Derivatives: Known for their use in pharmaceuticals and high-energy materials.
Uniqueness
6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is unique due to its fused ring system, which provides high density, positive enthalpy of formation, and good oxygen balance. These properties make it superior in terms of detonation performance compared to traditional nitramine-based explosives .
Properties
Molecular Formula |
C10H5ClN4O3 |
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Molecular Weight |
264.62 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H5ClN4O3/c11-5-2-1-3-6(4-5)15-9(16)7-8(12-10(15)17)14-18-13-7/h1-4H,(H,12,14,17) |
InChI Key |
HCJHJRKMHKMWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=NON=C3NC2=O |
Origin of Product |
United States |
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